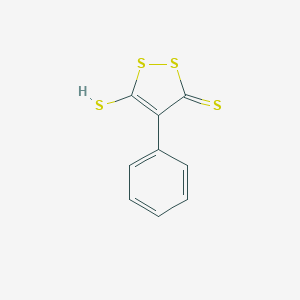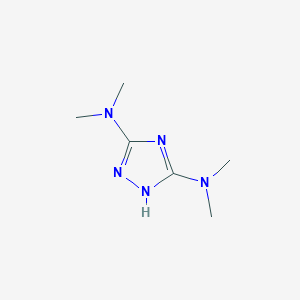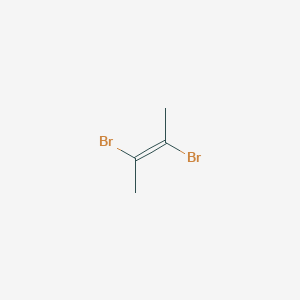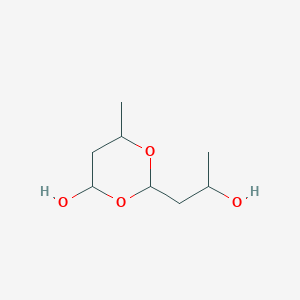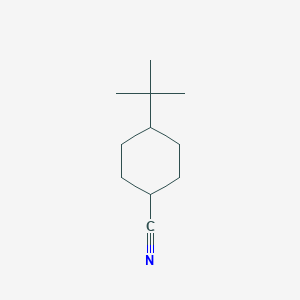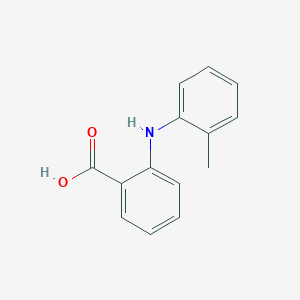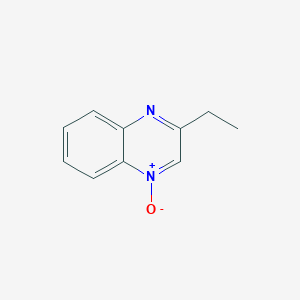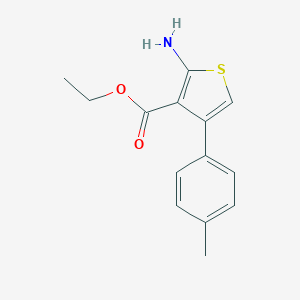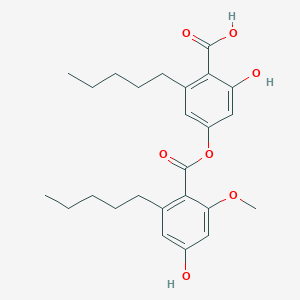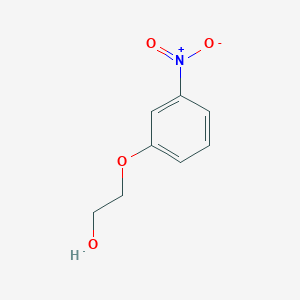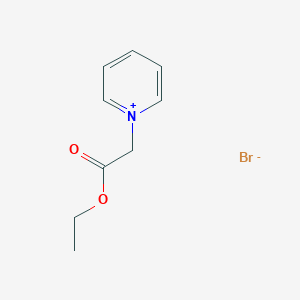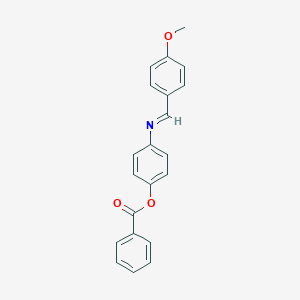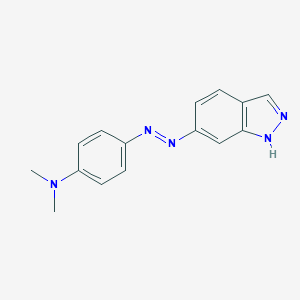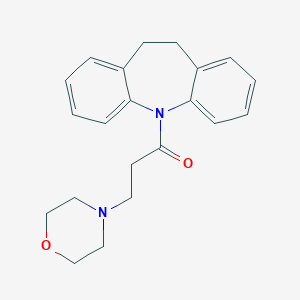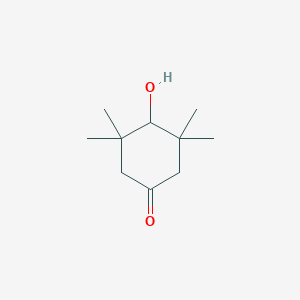
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, also known as HTTC, is a cyclic ketone that has been widely used in scientific research applications due to its unique biochemical and physiological effects. HTTC has been synthesized through various methods and has been utilized in different experiments to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is not fully understood, but it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of AChE can lead to an increase in acetylcholine levels, which can result in various neurological effects.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have various biochemical and physiological effects. It has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory properties. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been shown to have an effect on memory and learning, as well as on the cardiovascular system. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have an effect on the immune system, with studies demonstrating its ability to modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has several advantages for lab experiments. It is readily available and can be synthesized using a simple method. It is also relatively stable and has a long shelf life. However, there are also limitations to using 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been shown to have a high degree of toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone in scientific research. One potential area of focus is the development of new synthetic methods for 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone that can improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone and its effects on various physiological systems. There is also potential for the development of new drugs based on the properties of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, particularly in the areas of neurology and immunology.
Métodos De Síntesis
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone can be synthesized through various methods, including the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide, the oxidation of 2,6,6-trimethylcyclohex-2-en-1-ol with potassium permanganate, and the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine with potassium permanganate. The most common method for synthesizing 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone is the oxidation of 4-hydroxy-3,3,5,5-tetramethylcyclohexanol with chromium trioxide. This method yields a high purity of 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been widely used in scientific research applications due to its unique properties. It has been used as a reagent for the synthesis of various organic compounds, including cyclic ketones, alcohols, and acids. 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has also been utilized in the synthesis of natural products, such as (-)-kainic acid and (+)-neopeltolide. Additionally, 4-Hydroxy-3,3,5,5-tetramethylcyclohexanone has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
17429-06-0 |
|---|---|
Nombre del producto |
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-hydroxy-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-7(11)6-10(3,4)8(9)12/h8,12H,5-6H2,1-4H3 |
Clave InChI |
SFWIZRXAIOWSGY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(C1O)(C)C)C |
SMILES canónico |
CC1(CC(=O)CC(C1O)(C)C)C |
Sinónimos |
4-Hydroxy-3,3,5,5-tetramethylcyclohexanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



